molecular formula C20H32O4 B3182689 (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid CAS No. 116477-53-3

(17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid

Cat. No.: B3182689
CAS No.: 116477-53-3
M. Wt: 336.5 g/mol
InChI Key: XYDVGNAQQFWZEF-MOPGFXCFSA-N
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Description

(17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid is a bioactive lipid mediator derived from eicosapentaenoic acid (EPA). It is part of the family of specialized pro-resolving mediators (SPMs) that play a crucial role in resolving inflammation and promoting tissue repair. This compound is known for its potent anti-inflammatory and pro-resolving properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid typically involves the enzymatic conversion of eicosapentaenoic acid (EPA) by cytochrome P450 enzymes. The regio- and stereoselective epoxidation of EPA to (17S,18R)-epoxyeicosatetraenoic acid (EETA) is a key step in this process. The epoxide is then hydrolyzed to yield the dihydroxy derivative .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of the enzymatic processes involved. advancements in biotechnological methods and enzyme engineering hold promise for scalable production in the future.

Chemical Reactions Analysis

Types of Reactions

(17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxo-derivatives.

    Reduction: Reduction reactions can convert the dihydroxy groups to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like tosyl chloride (TsCl) and trifluoromethanesulfonic anhydride (Tf2O) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various hydroxylated and oxo-derivatives, which can have distinct biological activities.

Scientific Research Applications

(17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid involves its interaction with specific receptors and enzymes. It binds to G-protein-coupled receptors (GPCRs) on the surface of immune cells, leading to the activation of anti-inflammatory signaling pathways. The compound also inhibits the production of pro-inflammatory cytokines and promotes the clearance of apoptotic cells, thereby resolving inflammation and promoting tissue repair .

Comparison with Similar Compounds

Similar Compounds

  • (17S,18R)-Epoxyeicosatetraenoic acid (EETA)
  • (17S,18R)-Dihydroxy-docosahexaenoic acid (DHA)
  • (17S,18R)-Dihydroxy-arachidonic acid (AA)

Uniqueness

What sets (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid apart from similar compounds is its dual role in both anti-inflammatory and pro-resolving activities. While other compounds may exhibit one of these properties, this compound uniquely combines both, making it highly effective in resolving inflammation and promoting tissue repair .

Properties

IUPAC Name

(17S,18R)-17,18-dihydroxyicosa-5,8,11,14-tetraenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-18(21)19(22)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(23)24/h3,5-6,8-9,11-12,14,18-19,21-22H,2,4,7,10,13,15-17H2,1H3,(H,23,24)/t18-,19+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDVGNAQQFWZEF-MOPGFXCFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC=CCC=CCC=CCC=CCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@H](CC=CCC=CCC=CCC=CCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849506
Record name (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116477-53-3
Record name (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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